N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
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Overview
Description
“N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride” is a chemical compound with the formula C14H19Cl2N3OS and a molecular weight of 348.29 . It is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various methods have been developed for synthesizing compounds related to N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride, such as the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with specific agents or the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with amines (Wagner, Vieweg, Prantz, & Leistner, 1993).
Chemical Modifications : Research has explored various modifications and derivatives of this compound to create new chemical entities with potentially diverse applications, such as the synthesis of novel heterocyclic systems (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).
Biological Activities and Applications
Antianaphylactic Activity : Certain derivatives of this compound have demonstrated antianaphylactic activity, indicating potential therapeutic applications in allergic reactions (Wagner, Vieweg, Prantz, Leistner, & Others, 1993).
Antiangiogenic and DNA Cleavage : Some derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential use in cancer research and therapy (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Enzyme Inhibition : Certain compounds in this category have been found to inhibit various lipoxygenases, enzymes that play a role in inflammation and cancer (Vieweg, Leistner, Prantz, Böhm, & Wagner, 1992).
Pharmaceutical Research
Drug Synthesis : Research into the synthesis of compounds similar to this compound has contributed to the development of potential pharmaceutical agents (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Antibacterial Activity : Some derivatives have shown antibacterial activity, particularly against staphylococcal strains, suggesting potential use in treating bacterial infections (Kostenko, Kaygorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).
Properties
IUPAC Name |
N-methyl-3-piperidin-4-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS.2ClH/c1-15-13(18)12-11(9-4-7-16-8-5-9)10-3-2-6-17-14(10)19-12;;/h2-3,6,9,16H,4-5,7-8H2,1H3,(H,15,18);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSROGBSTHWFPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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